molecular formula C12H11NO4 B2705456 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-80-5

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2705456
CAS No.: 156329-80-5
M. Wt: 233.223
InChI Key: SUUIDKBFVRORLW-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a rigid, three-dimensional framework. This compound features a nitrophenyl group attached to the bicyclo[1.1.1]pentane core, along with a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl group, followed by its attachment to the bicyclo[1.1.1]pentane core through a coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the rigid bicyclo[1.1.1]pentane core provides structural stability. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a methoxycarbonyl group instead of a nitrophenyl group, leading to different reactivity and applications.

    3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid:

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound contains two carboxylic acid groups, which can lead to different reactivity and applications compared to the mono-carboxylic acid derivative.

The uniqueness of 3-(4-Nitrophenyl)bicyclo[111]pentane-1-carboxylic acid lies in its combination of a rigid bicyclo[11

Properties

IUPAC Name

3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUIDKBFVRORLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-80-5
Record name 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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